molecular formula C4H7IO B12561113 1-Iodo-3-methoxyprop-1-ene CAS No. 199334-24-2

1-Iodo-3-methoxyprop-1-ene

Cat. No.: B12561113
CAS No.: 199334-24-2
M. Wt: 198.00 g/mol
InChI Key: KWFZHOGLANTOTE-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxyprop-1-ene is an organic compound with the molecular formula C4H7IO It is characterized by the presence of an iodine atom and a methoxy group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxyprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropene with iodine in the presence of a suitable catalyst. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methoxyprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products.

    Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a polar solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-Iodo-3-methoxyprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-iodo-3-methoxyprop-1-ene exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and methoxy group influence the compound’s reactivity, allowing it to interact with different molecular targets and pathways. For example, in substitution reactions, the iodine atom can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

    3-Methoxypropene: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.

    1-Iodo-2-methoxypropane: Another iodinated compound with a different arrangement of functional groups.

    1-Iodo-3-methylprop-1-ene: Similar backbone but with a methyl group instead of a methoxy group.

Uniqueness: 1-Iodo-3-methoxyprop-1-ene is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.

Properties

CAS No.

199334-24-2

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

1-iodo-3-methoxyprop-1-ene

InChI

InChI=1S/C4H7IO/c1-6-4-2-3-5/h2-3H,4H2,1H3

InChI Key

KWFZHOGLANTOTE-UHFFFAOYSA-N

Canonical SMILES

COCC=CI

Origin of Product

United States

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